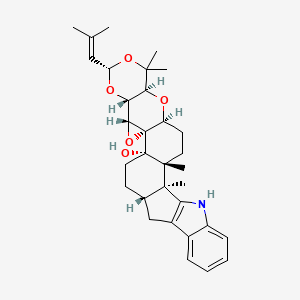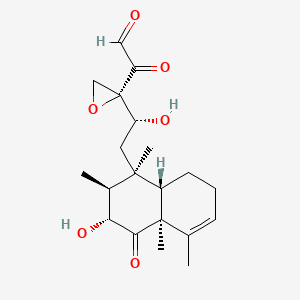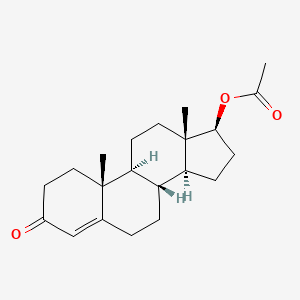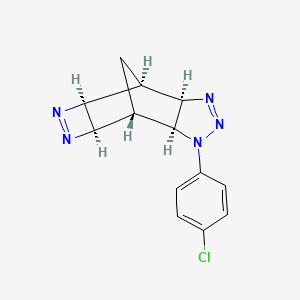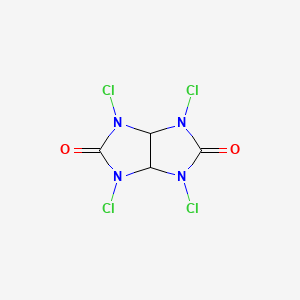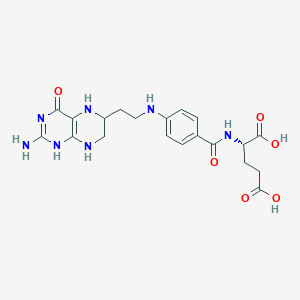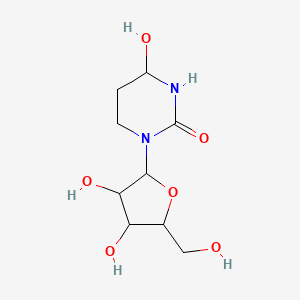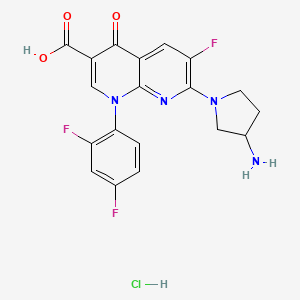
Tosufloxacin hydrochloride
Descripción general
Descripción
El hidrocloruro de tosufloxacina es un antibiótico fluoroquinolónico conocido por su amplia actividad antibacteriana. Es particularmente efectivo contra bacterias Gram-positivas, clamidias y bacterias anaeróbicas. Este compuesto se usa para tratar diversas infecciones, incluidas las de la piel, el tracto respiratorio, el tracto urinario, infecciones ginecológicas, oftalmológicas, otorrinolaringológicas y dentales .
Aplicaciones Científicas De Investigación
El hidrocloruro de tosufloxacina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El hidrocloruro de tosufloxacina ejerce sus efectos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas. Estas enzimas son esenciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano. Al inhibir estas enzimas, el hidrocloruro de tosufloxacina evita la división celular bacteriana y provoca la muerte celular .
Safety and Hazards
Tosufloxacin has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del hidrocloruro de tosufloxacina implica el intermedio clave 7-(3-aminopirrolidin-1-il)-1-(2,4-difluorofenil)-6-fluoro-4-oxo-1,4-dihidro-1,8-naftiridina-3-carboxilato de etilo. Este intermedio se hace reaccionar en un solvente orgánico con ácido p-metil bencensulfónico monohidratado en una mezcla de disolventes de agua para producir tosufloxacina tosilato monohidratado . Las condiciones de reacción incluyen una concentración de fármaco de 40 mg/mL, una presión de 16 MPa, una temperatura de 35 °C y una velocidad de flujo de solución de 1 mL/min .
Métodos de producción industrial
La producción industrial del hidrocloruro de tosufloxacina implica el uso de dispersión mejorada con solución con dióxido de carbono supercrítico (SEDS) para preparar complejos de inclusión con hidroxipropil-β-ciclodextrina. Este método mejora significativamente la disolución y solubilidad de la tosufloxacina insoluble en agua .
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrocloruro de tosufloxacina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen hidroxipropil-β-ciclodextrina, dióxido de carbono supercrítico y ácido p-metil bencensulfónico monohidratado .
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen tosufloxacina tosilato monohidratado y sus complejos de inclusión con hidroxipropil-β-ciclodextrina .
Comparación Con Compuestos Similares
El hidrocloruro de tosufloxacina es único entre las fluoroquinolonas debido a su alta actividad contra los persistentes bacterianos. Los compuestos similares incluyen clinafloxacina, sarafloxacina, doxiciclina, tioestreptona y clorosalicilanilida. Entre estos, el hidrocloruro de tosufloxacina tiene la mayor actividad antipersistente, que puede erradicar por completo los persistentes de Staphylococcus aureus en dos días in vitro .
Propiedades
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHZSSCESOLBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104051-69-6 | |
| Record name | Tosufloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSUFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
